3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves a multi-step process. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the pyridazine ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Studied for its cytotoxic activity against cancer cells.
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its combination of sulfonyl, piperazine, and pyridazine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H27N5O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C20H27N5O2S/c1-16-5-6-18(17(2)15-16)28(26,27)25-13-11-24(12-14-25)20-8-7-19(21-22-20)23-9-3-4-10-23/h5-8,15H,3-4,9-14H2,1-2H3 |
InChI Key |
YRRNUQXBKZEIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C |
Origin of Product |
United States |
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